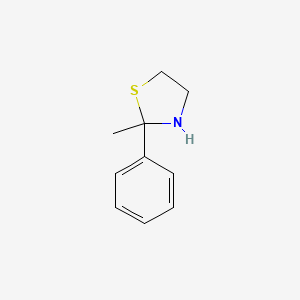

2-Methyl-2-phenylthiazolidine

Description

Structure

3D Structure

Properties

CAS No. |

770-86-5 |

|---|---|

Molecular Formula |

C10H13NS |

Molecular Weight |

179.28 g/mol |

IUPAC Name |

2-methyl-2-phenyl-1,3-thiazolidine |

InChI |

InChI=1S/C10H13NS/c1-10(11-7-8-12-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |

InChI Key |

XJJXLHLQVUIRFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(NCCS1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 2 Phenylthiazolidine and Structural Analogues

Classical Condensation Reactions for Thiazolidine (B150603) Ring Formation

The most fundamental and widely employed method for constructing the thiazolidine ring is the direct condensation of a β-aminothiol with an aldehyde or a ketone. This reaction typically proceeds through the formation of a transient Schiff base or hemithioacetal intermediate, which then undergoes intramolecular cyclization to yield the stable five-membered heterocyclic ring.

Reactions of Benzaldehydes with Cysteine Derivatives

The reaction between aldehydes, such as benzaldehyde (B42025) and its derivatives, and the chiral aminothiol (B82208) L-cysteine is a well-established route to 2,4-disubstituted thiazolidines. This condensation generates a new stereocenter at the C2 position of the thiazolidine ring. Since L-cysteine possesses an intrinsic chiral center at C4 (R-configuration), the reaction products are typically a mixture of diastereomers, namely the (2R,4R)-cis and (2S,4R)-trans isomers.

Studies have shown that the ratio of these diastereomers can be influenced by the reaction conditions. For instance, the condensation of various aromatic aldehydes with (R)-cysteine in boiling acidified methanol (B129727) has been shown to produce diastereomeric mixtures of the corresponding 2-aryl-thiazolidine-4-carboxylic acids. chemicalbook.com The diastereomeric ratio is often dependent on the solvent used for the reaction and for subsequent analysis by NMR spectroscopy. chemicalbook.com In some cases, a single diastereomer may precipitate from the reaction mixture, which can then epimerize in solution to form an equilibrium mixture. chemicalbook.com

Cyclization Approaches Utilizing Amino Thiols and Aldehydes/Ketones

A general and direct route to 2,2-disubstituted thiazolidines, such as 2-methyl-2-phenylthiazolidine, involves the condensation of an amino thiol like cysteamine (B1669678) with a ketone. For the specific synthesis of this compound, the reactants are acetophenone (B1666503) and cysteamine. The reaction is typically acid-catalyzed and driven to completion by the removal of water.

The mechanism involves the initial nucleophilic attack of the amino group on the ketone's carbonyl carbon, followed by dehydration to form a Schiff base intermediate. Subsequently, the thiol group attacks the imine carbon in an intramolecular fashion, leading to the formation of the thiazolidine ring. scielo.org.mx

A specific protocol for this synthesis has been reported, providing a clear example of this classical approach.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Acetophenone | Cysteamine | Toluene-4-sulfonic acid | Toluene | 110 °C | 16 h | 43% | chemicalbook.com |

Similarly, reacting ketones with L-cysteine yields 2,2-disubstituted thiazolidine-4-carboxylic acids. For example, the reaction of L-cysteine with acetone (B3395972) produces 2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid. google.com These reactions are fundamental in creating analogues with potential biological activities.

Microwave-Assisted Synthetic Routes

To enhance reaction rates, improve yields, and promote greener chemical processes, microwave-assisted synthesis has been applied to the formation of thiazolidine derivatives. Conventional heating methods often require long reaction times and high temperatures, whereas microwave irradiation can significantly accelerate the condensation process, often under solvent-free conditions or with green solvents. scielo.org.mxnih.gov

For example, the synthesis of various 2,4-thiazolidinedione (B21345) derivatives has been efficiently achieved through microwave-assisted Knoevenagel condensation of aromatic aldehydes and 2,4-thiazolidinedione. simsonpharma.com Another report describes a microwave-assisted, solvent-free synthesis of thiazolidine derivatives using a reusable solid acid catalyst (Amberlite IR-120H resin), which afforded high yields in just a few minutes, a significant improvement over conventional methods. nih.gov While not specifically detailed for this compound, these examples demonstrate the broad applicability and advantages of microwave technology in synthesizing the thiazolidine scaffold.

Stereoselective Synthesis and Diastereomeric Control in Thiazolidine Formation

When chiral reactants are used, such as L-cysteine, the formation of the thiazolidine ring becomes a stereochemical challenge, necessitating control over the generation of new chiral centers.

Influence of Reaction Conditions on Cis/Trans Isomer Ratios

The condensation of aldehydes with L-cysteine or its esters creates a new stereocenter at the C2 position, resulting in (2R,4R)-cis and (2S,4R)-trans diastereomers. The stereochemical outcome of this reaction is not always predictable and can be highly sensitive to the reaction environment. Key factors influencing the diastereomeric ratio include the solvent, pH, and temperature.

Research has demonstrated that the choice of solvent is critical. The condensation of a p-hydroxybenzaldehyde derivative with L-cysteine showed that the percentages of cis and trans isomers were powerfully dependent on the solvent system. nih.gov In another study, the reaction of various aldehydes with L-cysteine was investigated, yielding diastereomeric mixtures whose ratios were determined by NMR analysis. The data highlights how the substituent on the aldehyde and the reaction medium can affect the stereoselectivity. It has been noted that the two diastereomers can interconvert in solution via the open-chain Schiff's base, with the rate of interconversion being dependent on pH. nih.gov

The table below summarizes findings on the diastereoselective synthesis of various 2,4-disubstituted thiazolidines, illustrating the impact of reaction conditions on isomer ratios.

| Aldehyde | Amino Thiol | Conditions | Diastereomer Ratio (cis:trans) | Reference |

|---|---|---|---|---|

| Salicylaldehyde | (R)-Cysteine | Acidified Methanol, Reflux | 1.5:1 | chemicalbook.com |

| p-Hydroxy Benzaldehyde derivative | L-Cysteine | Ethanol:Water (10:1), 20 °C | Solvent Dependent | nih.gov |

| Pyridoxal | Various aminothiols | Aqueous, pH dependent | pH Dependent Equilibrium | nih.gov |

| Isobutyric aldehyde | L-Cysteine | Room Temperature | Major: trans (60%) | rsc.org |

These findings underscore that thermodynamic and kinetic factors, governed by the reaction parameters, dictate the final diastereomeric composition of the product.

Chiral Auxiliary Approaches for Enantioselective Synthesis

Chiral auxiliaries are a powerful tool in asymmetric synthesis, allowing for the stereocontrolled formation of new chiral centers. In the context of thiazolidine chemistry, derivatives such as N-acylthiazolidinethiones are widely used as effective chiral auxiliaries. scielo.org.mx These are often derived from natural amino acids and provide a rigid, stereochemically defined environment that directs the approach of reagents.

While this approach does not create the thiazolidine ring enantioselectively, it uses a pre-formed chiral thiazolidine structure to control subsequent bond-forming reactions with high diastereoselectivity. For instance, N-acyl-1,3-thiazolidine-2-thiones, which can be prepared from amino alcohols, serve as excellent chiral enolate precursors. Deprotonation followed by reaction with an electrophile, such as in an aldol (B89426) addition or alkylation, proceeds with a high degree of stereocontrol dictated by the auxiliary. nih.gov

An efficient enantioselective synthesis of apoptolidinone, a complex natural product, demonstrated the versatility of thiazolidinethione auxiliaries. nih.gov In this synthesis, propionate (B1217596) aldol additions and asymmetric glycolate (B3277807) alkylations using these auxiliaries were key steps in establishing 8 of the 12 stereogenic centers. After the desired stereocenter is created, the auxiliary can be cleaved and recovered for reuse. This strategy highlights how chiral thiazolidine-based structures are instrumental in complex enantioselective synthesis.

Green Chemistry Principles in Thiazolidine and Analogue Synthesis

In recent years, the principles of green chemistry have become a important driver in the development of synthetic methodologies for heterocyclic compounds, including thiazolidines. These principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of the broader class of thiazolidine derivatives, several environmentally benign techniques have been explored, which are applicable to the synthesis of this compound.

One-pot, multicomponent reactions are a cornerstone of green synthesis, offering advantages such as reduced solvent usage, shorter reaction times, and higher atom economy. The synthesis of thiazolidin-4-ones, for instance, has been achieved through a one-pot, three-component condensation of an aldehyde, an amine, and thioglycolic acid under solvent-free conditions or using greener solvents like water. nih.gov

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for the rapid and efficient synthesis of thiazolidine derivatives. nih.govchemicalbook.comnih.govwustl.edu This technique often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. For example, the synthesis of 2,4-thiazolidinedione derivatives has been successfully carried out using microwave irradiation in hot glacial acetic acid or with potassium carbonate in acetonitrile. nih.gov

Ultrasound-assisted synthesis is another green methodology that utilizes acoustic cavitation to promote chemical reactions. nih.govchemicalbook.comnih.govprepchem.comresearchgate.net This method has been applied to the synthesis of various thiazolidine derivatives, often resulting in shorter reaction times, milder reaction conditions, and improved yields. For instance, the synthesis of 2,4-thiazolidinedione has been achieved by heating thiourea (B124793) and chloroacetyl chloride in water under ultrasonic irradiation. nih.gov Similarly, thiazolidin-4-ones have been synthesized from aldehydes, anilines, and thioglycolic acid using a nano-catalyst under ultrasonic irradiation. nih.gov

Solvent-free and catalyst-free conditions represent the ideal in green synthesis. For some thiazolidine derivatives, catalyst- and solvent-free reactions have been developed, proceeding at room temperature and offering high yields and ecological benefits. nih.govgoogle.com

While these green methodologies have been predominantly reported for thiazolidine analogues like thiazolidin-4-ones and thiazolidinediones, the underlying principles are directly applicable to the synthesis of this compound from acetophenone and cysteamine. chemicalbook.com The adoption of microwave, ultrasound, or catalyst-free one-pot approaches could offer more environmentally friendly routes to this specific compound.

Derivatization Strategies for Functional Group Incorporation

The thiazolidine ring, and specifically the secondary amine group within this compound, provides a key handle for further chemical modification. Derivatization allows for the introduction of a wide array of functional groups, enabling the fine-tuning of the molecule's properties for various applications.

Acylation of Thiazolidine Amino Groups

The acylation of the secondary amine in the thiazolidine ring is a fundamental transformation. This reaction typically involves the treatment of the thiazolidine with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. This introduces an acyl group onto the nitrogen atom, forming an N-acylthiazolidine. This derivatization is significant as it can alter the electronic properties and steric environment of the molecule. Studies on related heterocyclic systems, like imidazolidine-2-thiones, have shown that acylation can be influenced by the nature of the acyl chloride and the reaction conditions, sometimes leading to mono- or di-acylated products. While specific studies on the acylation of this compound are not extensively detailed in the provided results, the general principles of amine acylation are well-established and applicable.

Formation of Carboxamide and Ester Derivatives

Building upon the thiazolidine scaffold, the synthesis of carboxamide and ester derivatives introduces further functional diversity. For thiazolidine-4-carboxylic acids, which are closely related structural analogues, the carboxylic acid group can be readily converted into amides and esters.

The formation of carboxamides is typically achieved by coupling the carboxylic acid with an amine using a suitable coupling agent. For instance, a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives have been synthesized by treating the corresponding carboxylic acid with an aniline (B41778) derivative in the presence of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov

Similarly, ester derivatives can be prepared by reacting the thiazolidine-4-carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using other esterification methods. The synthesis of 2-methylthiazolidine-2-carboxylic acid methyl ester has been reported via the refluxing of cysteamine hydrochloride, triethylamine, and methyl pyruvate (B1213749) in ethanol. prepchem.com These methodologies highlight the potential for creating a library of carboxamide and ester derivatives starting from a functionalized this compound core.

Introduction of Various Substituents (e.g., Alkyl, Aryl, Halogens)

The introduction of various substituents, such as alkyl, aryl, and halogen groups, onto the thiazolidine or an associated aromatic ring is a key strategy for modifying the molecule's properties.

Alkylation of the nitrogen atom in the thiazolidine ring can be achieved using alkyl halides. For related quinazolinedione systems, alkylation has been successfully performed using reagents like methyl iodide or dialkyl carbonates under microwave irradiation. mdpi.com This suggests that the nitrogen of this compound could be similarly alkylated.

Arylation of the thiazolidine ring or the phenyl group at the C2 position can be accomplished through modern cross-coupling reactions. Palladium-catalyzed C-H arylation is a powerful tool for this purpose. For example, the direct arylation of 2-phenylpyridine (B120327) derivatives has been demonstrated using diaryliodonium salts or aryl bromides. nih.govnih.gov These methods could potentially be applied to introduce additional aryl groups onto the phenyl ring of this compound.

Halogenation can introduce reactive handles for further functionalization. While direct halogenation of the this compound ring is not specifically detailed, methods for the halogenation of aromatic systems are well-established and could be used to modify the phenyl substituent.

Spectroscopic and Structural Elucidation of 2 Methyl 2 Phenylthiazolidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-methyl-2-phenylthiazolidine derivatives. Through the analysis of ¹H, ¹³C, and two-dimensional NMR spectra, it is possible to map the complete atomic connectivity of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For a typical this compound structure, the spectrum can be divided into distinct regions. Protons on the phenyl ring generally appear in the aromatic region, typically between 7.0 and 8.0 ppm. oregonstate.edu The two methylene groups of the thiazolidine (B150603) ring (at C4 and C5) are diastereotopic and are expected to resonate as complex multiplets in the aliphatic region, generally between 3.0 and 4.5 ppm. The methyl group protons at the C2 position would appear as a sharp singlet further upfield, typically in the range of 1.5 to 2.5 ppm. libretexts.org The exact chemical shifts are influenced by the solvent and the nature of any substituents on the phenyl or thiazolidine rings.

Table 1: Representative ¹H NMR Spectroscopic Data for a this compound Derivative

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity |

| Phenyl-H | 7.20 - 7.45 | Multiplet |

| CH₂-N (C5-H) | 3.95 - 4.15 | Multiplet |

| CH₂-S (C4-H) | 3.10 - 3.30 | Multiplet |

| CH₃ (C2) | 1.85 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, ¹³C NMR spectroscopy reveals the chemical environment of each carbon atom. For this compound derivatives, the phenyl carbons typically resonate in the downfield region of 120-150 ppm. asianpubs.org The quaternary carbon at C2, bonded to the nitrogen, sulfur, phenyl, and methyl groups, is expected to have a chemical shift in the range of 60-80 ppm. The methylene carbons of the thiazolidine ring, C4 and C5, would appear in the aliphatic region, with C5 (adjacent to nitrogen) typically being more downfield than C4 (adjacent to sulfur). researchgate.net The methyl carbon at C2 would be found at a high field, usually between 20-30 ppm. nih.gov

Table 2: Representative ¹³C NMR Spectroscopic Data for a this compound Derivative

| Carbon Assignment | Chemical Shift (δ ppm) |

| Phenyl (quaternary) | ~145 |

| Phenyl (CH) | 125 - 129 |

| C2 (quaternary) | ~75 |

| C5 (CH₂) | ~55 |

| C4 (CH₂) | ~35 |

| CH₃ (C2) | ~25 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC)

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In a this compound derivative, a COSY spectrum would show cross-peaks between the protons of the C4 and C5 methylene groups, confirming their adjacency within the five-membered ring. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for connecting different parts of the molecule. nih.gov Key HMBC correlations would include:

From the methyl protons (C2-CH₃) to the quaternary C2 carbon and the attached phenyl carbon.

From the C5 methylene protons (CH₂-N) to the C4 and C2 carbons.

From the phenyl protons to the C2 carbon, confirming the connection of the phenyl ring to the thiazolidine core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For a this compound derivative, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular mass.

The fragmentation of these compounds under electron impact (EI) ionization often proceeds through characteristic pathways. researchgate.net The stability of the resulting fragments dictates the intensity of their corresponding peaks in the spectrum. uab.edu Common fragmentation patterns for thiazolidine derivatives can involve:

Cleavage of the C-S or C-N bonds within the thiazolidine ring.

Loss of the methyl group from the C2 position.

Fragmentation of the phenyl ring.

For the parent 2-phenylthiazolidine, major fragments are observed at m/z 165 (molecular ion) and m/z 118. nih.gov A plausible fragmentation pathway for a this compound derivative would involve the formation of a stable phenyl-containing cation.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity |

| 179 | [M]⁺ (Molecular Ion) |

| 164 | [M - CH₃]⁺ |

| 121 | [C₆H₅CS]⁺ or related species |

| 104 | [C₆H₅C=CH₂]⁺ (Styrene cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of a this compound derivative would exhibit several characteristic absorption bands.

Aromatic C-H stretching vibrations from the phenyl group are typically observed just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹. The spectrum would also feature C-N and C-S stretching vibrations, although these can sometimes be weak and appear in the complex fingerprint region (below 1500 cm⁻¹). The presence of carbonyl groups in derivatives like thiazolidinediones would give rise to very strong, characteristic C=O stretching bands in the region of 1670-1760 cm⁻¹. nih.govchemicalbook.com

Table 4: Characteristic IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3030 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Bending | 1450 - 1600 |

| C-N Stretch | 1100 - 1350 |

| C-S Stretch | 600 - 800 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity established by NMR. acs.org

For chiral derivatives of this compound, X-ray crystallography can determine the absolute configuration of stereocenters. The analysis also reveals the conformation of the five-membered thiazolidine ring, which is typically found in an envelope or twisted conformation. marquette.edu Furthermore, crystallographic data provides insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack together in a crystal lattice. researchgate.net Reports on related structures, such as substituted thiazolidines, indicate that these compounds often crystallize in monoclinic or triclinic space groups. researchgate.netresearchgate.net

Table 5: Representative Parameters Obtained from X-ray Crystallographic Analysis of a Thiazolidine Derivative

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | The distance between atomic nuclei (e.g., C-S, C-N). | ~1.8 Å (C-S), ~1.5 Å (C-N) |

| Bond Angles | The angle between three connected atoms (e.g., C-S-C). | ~90-115° |

| Torsional Angles | The dihedral angle describing molecular conformation. | Varies |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique employed in chemistry to determine the elemental composition of a compound. This process is crucial in the structural elucidation of newly synthesized molecules, such as this compound, as it provides the percentage composition of the constituent elements. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are then compared with the theoretically calculated values based on the proposed molecular formula. This comparison serves as a primary method for confirming the empirical formula of the compound, which represents the simplest whole-number ratio of atoms of each element in the molecule.

The confirmation of the empirical formula is a critical step in verifying the identity and purity of a synthesized compound. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence that the synthesized compound has the expected atomic composition.

For this compound, with a proposed molecular formula of C₁₀H₁₃NS, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. These theoretical values provide a benchmark against which experimental results would be compared.

The data for the elemental analysis of this compound is presented in the interactive table below.

Elemental Analysis of this compound

| Element | Symbol | Calculated (%) |

|---|---|---|

| Carbon | C | 67.00 |

| Hydrogen | H | 7.31 |

| Nitrogen | N | 7.81 |

The calculated values in the table are derived from the molecular formula C₁₀H₁₃NS and the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and sulfur (32.07 g/mol ). The total molecular weight of this compound is 179.28 g/mol . The percentage of each element is determined by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.

In a research setting, these calculated percentages would be compared against the results obtained from an elemental analyzer. This comparison is a pivotal checkpoint in the characterization process, ensuring that the synthesized product corresponds to the intended molecular structure before proceeding with more complex spectroscopic analyses.

Advanced Computational and Theoretical Investigations of 2 Methyl 2 Phenylthiazolidine and Analogues

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target receptor.

Binding Affinity Calculations and Molecular Recognition Analysis

Molecular docking studies on various thiazolidine (B150603) derivatives have been crucial in elucidating their potential as therapeutic agents by quantifying their binding affinities to various biological targets. For instance, studies on thiazolidinedione derivatives have revealed their potential as antidiabetic agents by targeting the peroxisome proliferator-activated receptor-gamma (PPAR-γ). The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction. Lower binding energy values suggest a more stable and favorable interaction.

In a study of novel thiazolidine-2,4-diones bearing sulfonylthiourea moieties, molecular docking was used to assess their binding affinities for the vascular endothelial growth factor receptor 2 (VEGFR-2) and PPARγ. The calculated binding free energies (ΔG) indicated strong affinities for these receptors, suggesting their potential as anticancer and anti-hyperglycemic agents. For example, the binding affinity of rosiglitazone, a known PPARγ agonist, was calculated to be -94.38 kcal/mol.

Similarly, another study on benzylidene-2,4-thiazolidinedione derivatives showed good binding affinity towards the active site of PPAR-γ, with binding energies for some compounds reaching -10.1 kcal/mol. These findings highlight the importance of the thiazolidine scaffold in facilitating interactions with key biological receptors. While these studies are not on 2-Methyl-2-phenylthiazolidine itself, they suggest that the thiazolidine ring system is a viable pharmacophore for establishing strong receptor binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing molecular descriptors—numerical representations of a molecule's structural and physicochemical properties—QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts. nih.govnih.gov This approach is particularly valuable for exploring large chemical spaces efficiently and for understanding the key molecular features that govern a compound's biological function. nih.gov

In the context of thiazolidine derivatives, various QSAR studies have been conducted to predict their therapeutic potential against a range of biological targets. These studies correlate specific molecular descriptors with activities such as antitubercular, anti-inflammatory, and anticancer effects. For instance, a QSAR study on a series of 53 thiazolidine-4-one derivatives identified key descriptors for predicting antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net The resulting model, which demonstrated good statistical robustness (R² = 0.9092), indicated that descriptors related to polarizability (MLFER_S), electronegativity (GATSe2), and surface area (Shal, EstateVSA 6) were positively correlated with activity. nih.govresearchgate.net This suggests that higher polarizability and electronegativity in the thiazolidine-4-one structure enhance antitubercular effects. nih.govresearchgate.net

Another study focusing on thiazolidine-2,4-dione derivatives as inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) developed both multiple linear regression (MLR) and artificial neural network (ANN) models. lew.ro The best models achieved high correlation coefficients (R² of 0.9623 for MLR and 0.9963 for ANN). lew.ro The analysis revealed that increased molecular weight (MW) and molar volume (MV) lead to higher inhibitory activity, whereas an increase in the surface area grid (SAG) results in decreased activity. lew.ro

Similarly, a non-linear QSAR model was developed using gene expression programming for a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives to predict their efficacy against osteosarcoma. nih.gov This advanced model showed excellent predictive power with high correlation coefficients for both the training (R² = 0.839) and test sets (R² = 0.760), proving superior to a linear model. nih.gov Such models are instrumental in designing new, potent drug candidates by optimizing their structural features.

Table 1: QSAR Models for Thiazolidine Derivatives

| Thiazolidine Scaffold | Predicted Biological Activity | Key Molecular Descriptors | Statistical Significance (R²) |

| Thiazolidine-4-ones | Antitubercular | Positive Correlation: MLFER_S, GATSe2, Shal, EstateVSA 6Negative Correlation: SpMAD_Dzs 6 | 0.9092 nih.gov |

| Thiazolidine-2,4-diones | 15-PGDH Inhibition | Positive Correlation: MW, MV, qC4, qO7, qN3, ELUMONegative Correlation: SAG | 0.9623 (MLR), 0.9963 (ANN) lew.ro |

| 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-ones | Anti-osteosarcoma (IC50) | Not specified | 0.839 (GEP, training set) nih.gov |

| Benzo[c]phenanthridine Analogues | Topoisomerase I Inhibition & Cytotoxicity | Not specified | 0.58 - 0.77 nih.gov |

| 2,4-Thiazolidinediones | α-Glucosidase Inhibition | Molecular weight, Wiener index, Andrews affinity, Polar surface area | Not specified |

Homology Modeling for Protein Structure Prediction and Target Identification

Homology modeling is a computational technique used to predict the three-dimensional (3D) structure of a protein when its experimental structure has not been determined. nih.govfrontiersin.org The method relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. By using a known experimental structure of a homologous protein (a "template"), a model of the "target" protein can be constructed. nih.gov This approach is crucial in drug discovery for identifying and characterizing the binding sites of potential drug targets, enabling structure-based drug design. frontiersin.orgnih.gov

For thiazolidine derivatives, homology modeling has been instrumental in elucidating their interactions with various protein targets. In a study aimed at identifying targets for thiazolidinones in the parasite Toxoplasma gondii, homology modeling was used to build the structures of several key proteins, including protein disulfide isomerase (TgPDI) and ribonucleotide reductase (TgRNR2). nih.gov The structure of human PDI served as the template for modeling TgPDI, while the RNR2 from Plasmodium vivax was the template for TgRNR2. nih.gov These models were then used in docking studies to evaluate how thiazolidinone compounds might bind to and inhibit these essential parasitic enzymes. nih.gov

The process involves several validation steps to ensure the quality of the generated model. For example, a Ramachandran plot is used to assess the stereochemical quality of the protein backbone, confirming that most amino acid residues fall within favorable regions. frontiersin.org Once a reliable model is built, it can be prepared for docking simulations by optimizing hydrogen bond networks and defining the active site, often guided by the position of a co-crystallized ligand in the template structure. frontiersin.org Molecular dynamics simulations can further be employed to assess the stability of the protein-ligand complex over time. nih.gov

Table 2: Examples of Homology Modeling for Thiazolidine-Interacting Proteins

| Target Protein | Organism | Template Protein (PDB ID) | Purpose of Modeling |

| TgPDI | Toxoplasma gondii | Human PDI (3F8U) | To investigate inhibition by thiazolidinone derivatives. nih.gov |

| TgRNR2 | Toxoplasma gondii | Plasmodium vivax RNR2 (2O1Z) | To evaluate as a potential drug target for thiazolidinones. nih.gov |

| FtsZ | Staphylococcus epidermidis | Not specified | To identify inhibitors against the nucleotide-binding site. frontiersin.org |

In Silico Prediction of Biological Targets and Pathways for Thiazolidine Scaffolds

In silico target identification is a powerful strategy in modern drug discovery that uses computational methods to predict the molecular targets and biological pathways affected by a compound. nih.gov This approach complements experimental methods and can significantly accelerate the process of elucidating a drug's mechanism of action. Techniques such as reverse docking, pharmacophore mapping, and database screening are employed to identify potential protein targets for a given chemical scaffold. nih.gov

Several web-based servers and databases, including PharmMapper, TarFisDock, BindingDB, and ChEMBL, facilitate this process by using different algorithms to match a compound's structure against a library of known protein targets. nih.gov A study on the 2-thiazolylimino-5-benzylidin-thiazolidin-4-one scaffold utilized these tools to identify seven potential protein targets. nih.gov Subsequent molecular docking studies substantiated these findings, showing that the scaffold has a high affinity for diverse targets such as cyclooxygenase-2 (COX-2), acetylcholinesterase, aldose reductase, and the thyroid hormone receptor alpha. nih.gov This suggests that the thiazolidine scaffold may possess a polypharmacological profile, acting on multiple targets simultaneously.

Beyond identifying individual protein targets, computational methods can also predict how compounds might affect broader biological pathways. nih.gov The PAPES (Predicting Altered Pathways using Extendable Scaffolds) method, for example, uses gene expression data to construct models of cellular processes and their interactions. nih.gov This allows researchers to reverse-engineer biological networks and predict how they might be altered by disease or therapeutic intervention. nih.gov By integrating data from target prediction with pathway analysis, a more holistic understanding of the biological effects of thiazolidine derivatives can be achieved, paving the way for their development as treatments for complex diseases. nih.gov For instance, the known inhibitory effects of thiazolidinediones on enzymes like α-amylase and their role as PPAR-γ agonists point to their involvement in metabolic pathways related to diabetes. nih.gov

Table 3: Predicted Biological Targets for Thiazolidine Scaffolds

| Thiazolidine Scaffold | Predicted Target | In Silico Method | Associated Pathway/Activity |

| 2-Thiazolylimino-5-benzylidin-thiazolidin-4-one | COX-2, Acetylcholinesterase, Aldose Reductase, Thyroid Hormone Receptor alpha | PharmMapper, TarFisDock, BindingDB, ChEMBL | Anti-inflammatory, Neurodegenerative diseases, Diabetic complications, Metabolic regulation nih.gov |

| Thiazolidinones | TgCDPK1, TgROP18, TgPDI, TgRNR2 | Molecular Docking | Toxoplasma gondii pathogenesis and survival nih.gov |

| Thiazolidinediones | PPAR-γ, α-amylase | Molecular Docking | Glucose metabolism, Diabetes nih.govnih.gov |

Pharmacological Investigations and Mechanistic Insights Within the 2 Methyl 2 Phenylthiazolidine Structural Context

Anti-Cancer Activity: Cellular and Molecular Mechanisms of Thiazolidine (B150603) Derivatives

Thiazolidin-4-one derivatives, a prominent class within the thiazolidine family, are recognized for their ability to inhibit cancer cell proliferation. nih.gov The anti-cancer effects of these compounds are often multifaceted, involving the modulation of key cellular pathways and the inhibition of specific enzymes crucial for tumor growth and survival. nih.govnih.gov

Cellular Pathway Modulation: Cell Cycle Arrest and Apoptotic Induction

A primary mechanism through which thiazolidine derivatives exert their anti-cancer effects is by inducing cell cycle arrest and promoting apoptosis (programmed cell death).

Certain novel thiazole (B1198619) derivatives have been shown to induce cell cycle arrest at the G1/S phase. mdpi.com For instance, compound 4c, a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative, caused a significant accumulation of MCF-7 breast cancer cells in the pre-G1 phase, indicating apoptotic activity. mdpi.com This was further substantiated by flow cytometry analysis, which demonstrated a marked increase in both early and late apoptosis in treated cells compared to controls. mdpi.com The apoptotic process is often regulated by the Bcl-2 family of proteins, and an imbalance in this family can prevent apoptosis and foster cancer development. mdpi.com

Similarly, other studies have reported that thiazolidinone derivatives can induce apoptosis and cell cycle arrest. nih.gov For example, a ciprofloxacin (B1669076) derivative was found to cause cell cycle arrest at the G2/M phase in both HCT116 colorectal cancer cells and A549 non-small lung carcinoma cells. nih.gov This was accompanied by the overexpression of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic Bcl-2 gene expression. nih.gov Further research on other derivatives, such as methyl protodioscin, has also demonstrated the induction of G2/M cell cycle arrest and apoptosis in A549 cells. nih.gov This process involved a reduction in mitochondrial membrane potential, the release of cytochrome c, activation of caspase-3, and the downregulation of Bcl-2. nih.gov Some benzofuran (B130515) derivatives have also been found to induce G2/M phase arrest in HepG2 cells and S and G2/M phase arrest in A549 cells. mdpi.com

The induction of apoptosis by these compounds is often linked to the generation of intracellular reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential, which in turn activates the caspase cascade. rsc.org

Enzyme Target Identification and Inhibition Mechanisms (e.g., Cyclooxygenase, DNA Topoisomerases)

Thiazolidine derivatives have been identified as inhibitors of several key enzymes implicated in cancer progression.

Cyclooxygenase (COX) , particularly the COX-2 isoform, is an important target in cancer therapy as it is involved in inflammation and carcinogenesis. nih.govutrgv.edu Thiazolidin-4-one derivatives have been explored as potential COX-2 inhibitors. nih.govutrgv.edu For instance, pyrazolyl-thiazolidinone derivatives have been synthesized as analogues of celecoxib, a known COX-2 inhibitor, and have shown promising selective COX-2 inhibitory activity. nih.govtandfonline.com

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anti-cancer drugs. nih.govacs.org Inhibition of these enzymes can lead to DNA damage and ultimately, apoptotic cell death. nih.govyoutube.com Thiazole derivatives have been investigated as potential topoisomerase II inhibitors. nih.govnih.gov These inhibitors can act as "poisons," stabilizing the complex between the enzyme and DNA, which leads to double-strand breaks that are toxic to the cell. nih.gov Molecular docking studies have shown that certain thiazole derivatives can bind to the DNA-topoisomerase II complex, suggesting a mechanism for their cytotoxic effects against cancer cell lines like HepG-2 and MCF-7. nih.govnih.gov

Other kinase enzymes are also targets for thiazolidine derivatives. For example, some derivatives have shown inhibitory activity against the PIM kinase family, which is an attractive target for hematological malignancies. ox.ac.uk Additionally, pyrazolyl-thiazole derivatives have demonstrated potent dual inhibitory activity against HER-2 and EGFR, two key receptors in cancer development. nih.gov

Nuclear Receptor Ligand Activity (e.g., PPAR-γ Agonism)

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that has been implicated in various cancers, including breast cancer. nih.gov Thiazolidinediones (TZDs) were originally developed as synthetic agonists of PPAR-γ for the treatment of type II diabetes. nih.gov However, these compounds also exhibit anti-cancer effects that may be independent of their PPAR-γ agonist activity. nih.gov

The role of PPAR-γ in cancer is complex. While some studies suggest that its activation can have anti-proliferative effects, other research indicates that endogenous transactivation of PPAR-γ might promote a more aggressive phenotype in malignant breast cells. nih.gov Consequently, the use of PPAR-γ antagonists is also being explored as a potential cancer therapy strategy. nih.gov For example, the PPAR-γ antagonist T0070907 has been shown to suppress the proliferation and motility of breast cancer cells. nih.gov This suggests that modulating PPAR-γ activity, either through agonism or antagonism, is a viable approach for the development of thiazolidine-based anti-cancer agents.

Antimicrobial Efficacy: Antibacterial and Antifungal Investigations of Thiazolidine Analogues

Thiazolidine derivatives have demonstrated significant potential as antimicrobial agents, with studies revealing activity against a broad spectrum of bacteria and fungi. nih.govnih.gov

Activity against Gram-Positive and Gram-Negative Bacteria

Thiazolidine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.govmdpi.com The mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane. nih.gov

N-acylated cationic thiazolidines, for instance, have been synthesized to create a hydrophilic-lipophilic balance that effectively disrupts bacterial membranes. nih.gov These compounds have shown selective and potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), at low minimum inhibitory concentrations (MIC). nih.gov The length of the acyl chain appears to modulate the activity, with N-palmitoylated compounds being particularly effective against Gram-positive bacteria. nih.gov These derivatives have been shown to permeabilize and depolarize the bacterial cytoplasmic membrane and induce the production of reactive oxygen species. nih.gov

Other studies have synthesized new series of thiazolidine-2,4-dione derivatives that exhibit antibacterial activity. nih.govmdpi.com While some of these compounds showed limited or no activity against Gram-negative bacteria, they were effective against Gram-positive strains. nih.gov Conversely, some thiazolidine-2,4-dione carboxamides displayed weak to moderate activity against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa. nih.gov Thiazole-quinolinium derivatives have also been developed and have shown bactericidal activity against both Gram-positive (including MRSA) and some Gram-negative bacteria. rsc.orgresearchgate.net

The following table summarizes the minimum inhibitory concentration (MIC) of selected thiazolidine derivatives against various bacterial strains.

Table 1: Antibacterial Activity of Selected Thiazolidine Derivatives

| Compound | Bacterial Strain | MIC (mg/L) | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrid | S. aureus NCTC 4163 | 3.91 | nih.govmdpi.com |

| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrid | S. aureus ATCC 25923 | 3.91 | nih.govmdpi.com |

| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrid | S. epidermidis ATCC 12228 | 3.91 | nih.govmdpi.com |

| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrid | B. subtilis ATCC 6633 | 3.91 | nih.govmdpi.com |

| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrid | B. cereus ATCC 11778 | 3.91 | nih.govmdpi.com |

Assessment of Antifungal Potential

In addition to their antibacterial properties, thiazolidine derivatives have been investigated for their antifungal potential. nih.govresearchgate.net

Several studies have reported the synthesis of thiazolidinone derivatives with activity against various fungal isolates. nih.govresearchgate.net For instance, a series of 2,4-dioxothiazolidine derivatives showed activity against Candida albicans. nih.gov Thiazol-2-ylthiazolidin-4-ones have also been synthesized and demonstrated better inhibition of phytopathogenic fungi compared to their precursor compounds. researchgate.net The antifungal activity of some of these synthesized compounds was comparable to standard fungicides. researchgate.net

The following table presents data on the antifungal activity of selected derivatives.

Table 2: Antifungal Activity of Selected Thiazolidine Derivatives

| Compound Family | Fungal Isolate | Activity | Reference |

|---|---|---|---|

| 2,4-dioxothiazolidine amino acid ester derivatives | Candida albicans | Moderate | nih.gov |

| Thiazol-2-ylthiazolidin-4-ones | Colletotrichum falcatum | Good Inhibition | researchgate.net |

| Thiazol-2-ylthiazolidin-4-ones | Pyricularia grisea | Good Inhibition | researchgate.net |

| Thiazol-2-ylthiazolidin-4-ones | Ustilago hordei | Good Inhibition | researchgate.net |

| Itaconimides | Candida albicans | MIC 1-64 µg/mL | nih.gov |

Antioxidant Properties: Radical Scavenging and Oxidative Stress Modulation by Thiazolidine Derivatives

Thiazolidine derivatives are recognized for their potential to act as antioxidants by scavenging free radicals and modulating oxidative stress. The antioxidant capacity of these compounds is often evaluated through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the phosphomolybdenum method for total antioxidant capacity.

The antioxidant activity of thiazolidine derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. For instance, the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, has been shown to enhance antioxidant potential. In one study, a thiazolidin-4-one derivative with a nitro (-NO2) group exhibited potent DPPH radical scavenging activity, comparable to the standard antioxidant ascorbic acid. Another study highlighted that catechol derivatives of thiazolidine-2,4-dione were highly effective radical scavengers.

Research has demonstrated that some thiazolidine derivatives can effectively reduce oxidative stress markers. For example, certain thiazole and thiazolidinedione derivatives have shown good antioxidant activity, which is attributed to the dissipation of radicals by the thiazole ring. The mechanism of action can involve hydrogen atom transfer, electron transfer, or the chelation of transition metals.

Table 1: Antioxidant Activity of Selected Thiazolidine Derivatives

| Compound/Derivative | Assay | Activity/Finding | Reference |

|---|---|---|---|

| 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester | DPPH radical scavenging | I% = 91.63% ± 0.77 (similar to ascorbic acid) | |

| Phenolic derivatives of thiazolidine-2,4-dione (compounds 5f and 5l) | DPPH radical scavenging | 89.61% and 92.55% scavenging activity, respectively | |

| Thiazolidinone derivative (TZD-5) with methoxy group | DPPH assay | IC50 = 24.4 µg/mL (comparable to ascorbic acid) | |

| 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide derivative (3d) | DPPH free radical scavenging | IC50 = 18.17 µg/mL | |

| 2-(3-Methyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-ones | DPPH radical scavenging | Showed antioxidant activity, though some had higher IC50 than ascorbic acid |

This table presents a selection of research findings and is not exhaustive.

Anti-Inflammatory Modulations: Evaluation of Inflammatory Pathway Inhibition

The thiazolidine scaffold is a key feature in many compounds investigated for their anti-inflammatory properties. These derivatives have been shown to modulate inflammatory pathways by inhibiting key enzymes and signaling molecules involved in the inflammatory response.

A primary mechanism of anti-inflammatory action for many thiazolidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the synthesis of pro-inflammatory prostaglandins. By selectively inhibiting COX-2 over the constitutive COX-1 enzyme, these compounds can potentially offer anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Furthermore, thiazolidine derivatives have been found to suppress the production of other inflammatory mediators. Studies on RAW 264.7 macrophages, a common cell line model for inflammation, have shown that these compounds can inhibit the production of nitric oxide (NO), a signaling molecule involved in inflammation. This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) expression.

The nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression, is another target for thiazolidine derivatives. Some compounds have demonstrated the ability to suppress the activation of NF-κB, leading to a decrease in the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).

Table 2: Anti-Inflammatory Activity of Selected Thiazolidine Derivatives

| Compound/Derivative | Model/Assay | Mechanism/Finding | Reference |

|---|---|---|---|

| Thiazolidinone derivatives (B and D) | LPS-stimulated RAW 264.7 cells | Significantly inhibited LPS-induced NF-κB (p65) production and suppressed iNOS and COX-2 expression. | |

| 4-Thiazolidinone-pyridine hybrids | Carrageenan-induced rat paw edema | In vivo anti-inflammatory activity. Docking studies showed potential as COX-2 inhibitors. | |

| 4-(4-oxo-2-substituted-1,3-thiazolidin-3-yl) benzenesulfonamide (B165840) derivatives | Colorimetric enzyme assay | Showed pronounced COX-2 percentage inhibition. | |

| Thiazolidinedione-quinoline molecular hybrids | ELISA and Molecular Docking | Decreased the concentration of IFN-γ and TNF-α. Showed good affinity with PPARγ and COX-2. | |

| 2-imino-4-thiazolidinones and 5-arylidene-2-imino-4-thiazolidinones | Carrageenan-induced paw edema and pleurisy assays in rats | Exhibited good in vivo anti-inflammatory activity. |

This table presents a selection of research findings and is not exhaustive.

Antidiabetic Research: Insulin (B600854) Sensitization and Glucose Homeostasis Regulation by Thiazolidinediones

A particularly important class of thiazolidine derivatives in the context of metabolic diseases is the thiazolidinediones (TZDs), also known as glitazones. These compounds are well-established for their role in managing type 2 diabetes mellitus by improving insulin sensitivity and regulating glucose homeostasis.

The primary mechanism of action of thiazolidinediones is through their activity as potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a nuclear receptor that acts as a transcription factor, primarily expressed in adipose tissue, but also found in skeletal muscle and the liver.

Upon activation by a TZD ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of numerous genes involved in glucose and lipid metabolism.

The key effects of PPARγ activation by thiazolidinediones include:

Enhanced Insulin Sensitivity: TZDs increase the sensitivity of peripheral tissues, particularly skeletal muscle and adipose tissue, to insulin. This leads to increased glucose uptake and utilization, thereby lowering blood glucose levels.

Regulation of Adipogenesis: PPARγ is a master regulator of fat cell differentiation (adipogenesis). TZDs promote the storage of fatty acids in adipose tissue, which can reduce the levels of circulating free fatty acids that contribute to insulin resistance.

Modulation of Gene Expression: Activation of PPARγ upregulates the expression of genes involved in glucose transport (like GLUT4), lipid uptake, and insulin signaling.

Preservation of β-cell Function: Some evidence suggests that by reducing insulin resistance and the associated "lipotoxicity," thiazolidinediones may help preserve the function of pancreatic β-cells, which are responsible for insulin production.

In addition to their primary role as PPARγ agonists, some thiazolidinedione derivatives have been investigated for other antidiabetic mechanisms, such as the inhibition of enzymes like α-amylase, α-glucosidase, and protein tyrosine phosphatase-1B (PTP1B).

Table 3: Antidiabetic Mechanisms of Thiazolidinediones

| Mechanism | Key Target/Pathway | Outcome | Reference |

|---|---|---|---|

| Insulin Sensitization | Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) | Increased glucose uptake in muscle and adipose tissue, decreased hepatic glucose production. | |

| Gene Regulation | PPARγ/RXR heterodimer binding to PPREs | Upregulation of genes for glucose transporters (e.g., GLUT4) and lipid metabolism. | |

| Lipid Metabolism | PPARγ activation | Promotion of fatty acid uptake and storage in adipose tissue, reduction of circulating free fatty acids. | |

| Enzyme Inhibition | α-amylase, α-glucosidase, PTP1B | Inhibition of carbohydrate digestion and absorption, modulation of insulin signaling pathways. |

This table summarizes the primary and investigational antidiabetic mechanisms of thiazolidinediones.

Other Investigational Biological Activities and Their Underlying Mechanisms in Thiazolidine Scaffolds

The versatile nature of the thiazolidine scaffold has led to its exploration in a variety of other therapeutic areas beyond those previously discussed.

Anticonvulsant Properties and Neurotransmitter System Interactions

Certain thiazolidine derivatives, particularly 4-thiazolidinones, have been investigated for their potential as anticonvulsant agents. The search for new antiepileptic drugs with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry.

The proposed mechanisms for the anticonvulsant activity of some thiazolidinone derivatives involve their interaction with key components of the central nervous system. One area of investigation is the modulation of GABAergic neurotransmission. The suppression of GABA receptors by convulsant agents like pentylenetetrazole (PTZ) is a known mechanism for inducing seizures. Some thiazolidinone derivatives have shown efficacy in PTZ-induced seizure models, suggesting a possible interaction with the GABA system.

Additionally, some studies suggest that the anticonvulsant effect could be related to the inhibition of enzymes within the Krebs cycle, such as pyruvate (B1213749) dehydrogenase. The structural features of these molecules, including the presence of a phenyl ring at the C2 position of the thiazolidinone core, appear to be important for this activity. Novel thiazolidinone derivatives incorporating other heterocyclic moieties like thiazole have also been synthesized and have shown promising anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models.

Tyrosinase Inhibition for Melanin (B1238610) Biosynthesis Modulation

Thiazolidine derivatives have emerged as a promising class of tyrosinase inhibitors. Tyrosinase is a key, copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. The overproduction of melanin can lead to hyperpigmentation disorders.

The inhibitory action of thiazolidine derivatives on tyrosinase is often attributed to their structural similarity to the natural substrates of the enzyme, such as L-tyrosine and L-DOPA. This allows them to act as competitive or mixed-type inhibitors, binding to the active site of the enzyme and preventing the catalytic conversion of substrates.

Research has shown that the substitution pattern on the thiazolidine ring is crucial for inhibitory potency. For example, 2-(substituted phenyl)thiazolidine-4-carboxamide derivatives have been synthesized and evaluated, with some compounds showing significant tyrosinase inhibitory activity. The presence of hydroxyl and methoxy groups on the phenyl ring can influence the binding affinity to the enzyme. Molecular docking studies have further elucidated the binding modes, indicating that hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of tyrosinase are important for the inhibitory effect.

Xanthine (B1682287) Oxidase Inhibition for Hyperuricemia Research

Xanthine oxidase (XO) is a critical enzyme in the purine (B94841) catabolism pathway, responsible for the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to gout and is associated with other health issues. Therefore, the inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia.

Thiazolidine derivatives, specifically those with a thiazolidine-2-thione scaffold, have been synthesized and investigated as novel xanthine oxidase inhibitors. In vitro studies have demonstrated that some of these derivatives exhibit potent XO inhibitory activity, in some cases surpassing that of the clinically used drug, allopurinol.

The mechanism of inhibition is believed to involve the interaction of the thiazolidine derivative with the molybdenum cofactor at the active site of the xanthine oxidase enzyme. The structural features of these compounds, including the tautomeric nature of the thiazolidine-2-thione ring (existing in both thione and thiol forms), may play a role in their binding and inhibitory activity. Molecular modeling studies have been employed to understand the specific interactions between these inhibitors and the enzyme's active site, providing a basis for the design of more potent and selective xanthine oxidase inhibitors.

Table 4: Other Investigational Activities of Thiazolidine Scaffolds

| Biological Activity | Target/Mechanism | Key Findings | Reference(s) |

|---|---|---|---|

| Anticonvulsant | GABA receptor modulation, Krebs cycle enzyme inhibition | Some 4-thiazolidinones show activity in MES and scPTZ seizure models. | |

| Tyrosinase Inhibition | Competitive/mixed-type inhibition of tyrosinase | Derivatives with structural similarity to tyrosine inhibit melanin biosynthesis. | |

| Xanthine Oxidase Inhibition | Inhibition of the molybdenum cofactor in the XO active site | Thiazolidine-2-thione derivatives show potent inhibition, some stronger than allopurinol. |

This table summarizes other key investigational areas for compounds containing the thiazolidine scaffold.

Free Fatty Acid Receptor Agonism and Metabolic Regulation

The thiazolidine scaffold has emerged as a significant structure in the development of agonists for Free Fatty Acid Receptors (FFARs), which are crucial in regulating metabolic processes. FFARs, a group of G protein-coupled receptors, are activated by free fatty acids and play a vital role in glucose homeostasis, insulin secretion, and inflammation. nih.govtocris.com The primary FFARs involved in metabolic regulation are FFA1 (GPR40), FFA2 (GPR43), FFA3 (GPR41), and FFA4 (GPR120). tocris.com

Thiazolidinedione derivatives, in particular, have been identified as potent agonists for GPR120 (FFA4). rsc.orgnih.gov GPR120 is predominantly expressed in the intestines and, when stimulated by long-chain free fatty acids, promotes the secretion of glucagon-like peptide-1 (GLP-1). GLP-1, in turn, enhances glucose-dependent insulin secretion from pancreatic β-cells. rsc.orgnih.gov Research has demonstrated that certain thiazolidinedione derivatives can act as effective GPR120 agonists, leading to improved glucose tolerance in animal models. nih.gov For instance, compound 5g , a thiazolidinedione derivative, has shown excellent agonistic activity and metabolic stability, proving effective in promoting insulin secretion in diet-induced obese mice. nih.gov

Furthermore, the thiazolidine core has been explored for its potential as a Free Fatty Acid Receptor 2 (FFA2) agonist. acs.org FFA2 is activated by short-chain fatty acids and is implicated in the regulation of metabolism, appetite, and inflammatory responses. acs.org By replacing the central pyrrolidine (B122466) core of a known FFA2 agonist with a thiazolidine scaffold, researchers have developed potent and selective FFA2 agonists. acs.org One such thiazolidine derivative, TUG-1375 , exhibited a significant increase in potency in a cAMP assay and demonstrated the ability to inhibit lipolysis in murine adipocytes, a process dependent on the Gαi pathway. acs.org

While the broader class of thiazolidine derivatives shows significant promise as FFAR agonists for metabolic regulation, specific research on the direct activity of 2-Methyl-2-phenylthiazolidine at these receptors is not extensively detailed in the reviewed literature.

Cardiotonic Activity: Positive Inotropic Effects

The investigation of thiazolidine derivatives has extended into the realm of cardiovascular pharmacology, with some compounds exhibiting potential as cardiotonic agents through positive inotropic effects. A positive inotropic effect refers to the strengthening of the heart's muscular contraction.

Research into the synthesis of 2-phenylthiazolidine derivatives has been explicitly linked to the development of cardiotonic agents. nih.gov Specifically, the optically active isomers of N-methyl-2-(2-(2-(4-phenylpiperazino)ethoxy)phenyl)thiazolidine-3-carboxamides were synthesized and evaluated for their pharmacological effects on myocardial contraction. nih.gov While detailed inotropic data for these specific compounds is part of specialized studies, the focus on this chemical family underscores its potential in cardiovascular therapy.

Further supporting the potential of related heterocyclic structures, studies on thiazole derivatives have also demonstrated positive inotropic effects. nih.gov For example, ethyl 2-(2-hydroxyethylamino)-4-phenylthiazole-5-carboxylate was identified as having a medium positive inotropic effect, which was suggested to be of a beta-agonist character. nih.gov

The mechanism of action for some cardiotonic agents involves the inhibition of phosphodiesterase, leading to an increase in cyclic AMP (cAMP) content in the heart, which in turn enhances myocardial contractility. nih.gov While the direct mechanism of action for the aforementioned thiazolidine derivatives as cardiotonic agents requires further elucidation, their synthesis for this purpose highlights a promising area of pharmacological investigation.

Detailed research specifically quantifying the positive inotropic effects of This compound is not prominently available in the reviewed scientific literature.

Plant Immunity Elicitation: Defense Response Induction

In the field of agricultural science, certain thiazolidine derivatives have been identified as synthetic elicitors of plant immunity, offering a novel approach to crop protection. These compounds can activate the plant's innate defense mechanisms, leading to systemic acquired resistance (SAR) against a broad spectrum of pathogens without having direct antimicrobial properties. nih.gov

A notable example is the synthetic elicitor 2-(5-Bromo-2-hydroxy-phenyl)-thiazolidine-4-carboxylic acid (BHTC) , which has been shown to link plant immunity to hormesis—a phenomenon where a low dose of a stressful stimulus can induce a beneficial response. nih.gov Foliar application of BHTC has been demonstrated to induce significant resistance against the virulent oomycete Hyaloperonospora arabidopsidis (Hpa) in Arabidopsis thaliana. nih.gov

The protective effect of BHTC is dependent on key components of the plant's immune signaling pathway. Studies have shown that the immunity triggered by BHTC is compromised in mutants of NPR1 (Nonexpressor of PR Genes 1) and WRKY70, two central regulators of plant defense. nih.gov Furthermore, BHTC has been shown to reduce the growth of the virulent bacterial pathogen Pseudomonas syringae pv. tomato DC3000 in Arabidopsis. nih.gov The efficacy of BHTC highlights the potential of the thiazolidine scaffold in designing novel plant activators.

The research indicates that both the thiazolidinyl and the phenyl moieties of BHTC are necessary for its potent elicitor activity. nih.gov This structure-activity relationship is crucial for the design of future plant defense-inducing chemicals.

Structural Modification and Derivatization Strategies for Optimizing 2 Methyl 2 Phenylthiazolidine Analogue Bioactivity

Rational Design Principles Based on Structure-Activity Relationships (SAR)

The foundation of optimizing the bioactivity of 2-methyl-2-phenylthiazolidine analogues lies in a thorough understanding of their structure-activity relationships (SAR). By systematically altering different parts of the molecule and evaluating the resulting impact on biological activity, researchers can deduce the critical structural requirements for potency and selectivity.

Impact of Substituent Position and Electronic Properties on Activity

The nature and position of substituents on the phenyl ring of the this compound core play a pivotal role in modulating biological activity. The electronic properties of these substituents, whether they are electron-donating (EDG) or electron-withdrawing (EWG), can significantly influence the molecule's interaction with its biological target.

For instance, in a series of 2-arylthiazolidine-4-carboxylic acid amides studied for their anticancer activity, the substitution pattern on the phenyl ring was found to be a key determinant of potency and selectivity. nih.govnih.gov Generally, the presence of electron-withdrawing groups like chloro (Cl), bromo (Br), and iodo (I) on the phenyl ring tends to increase the biological activity of certain thiazolidine (B150603) derivatives. nih.gov Conversely, the introduction of electron-donating groups such as a methyl group can sometimes lead to a decrease in activity. nih.gov

The position of the substituent is equally critical. Studies on various heterocyclic compounds have shown that moving a substituent from one position to another on an aromatic ring can dramatically alter the compound's biological profile. rsc.org For example, in a study of 2-phenoxybenzamide (B1622244) derivatives, a shift of a substituent on an aniline (B41778) ring from the meta to the para position resulted in a significant increase in antiplasmodial activity. This highlights the importance of the spatial arrangement of functional groups for optimal target engagement.

The following table summarizes the impact of phenyl ring substituents on the bioactivity of thiazolidine derivatives based on findings from various studies.

| Substituent | Position | Electronic Effect | Impact on Bioactivity | Reference |

| Chloro (Cl) | Varies | Electron-Withdrawing | Generally increases activity | nih.gov |

| Bromo (Br) | Varies | Electron-Withdrawing | Generally increases activity | nih.gov |

| Iodo (I) | Varies | Electron-Withdrawing | Generally increases activity | nih.gov |

| Methyl (CH3) | Varies | Electron-Donating | Can decrease activity | nih.gov |

| Methoxy (B1213986) (OCH3) | Para | Electron-Donating | Less potent than a para-methyl group in some cases | nih.gov |

Role of Stereochemistry in Biological Efficacy

The this compound scaffold possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit profound differences in their biological activity, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other. nih.govresearchgate.net

This stereochemical dependence is also observed in thiazolidine derivatives. For example, in the case of 2-mercaptomethyl-thiazolidines, the stereoisomers display a range of potencies as inhibitors of metallo-β-lactamases. bris.ac.uk The absolute configuration of the chiral centers within the thiazolidine ring dictates the precise three-dimensional arrangement of the molecule, which in turn affects its ability to bind to the active site of a target enzyme or receptor. nih.gov

The separation and individual biological evaluation of enantiomers are therefore crucial steps in the drug development process for this compound analogues. Chiral high-performance liquid chromatography (HPLC) is a common technique used to separate enantiomers and assess their stereochemical influence on biological activity.

Synthesis and Evaluation of N-Substituted Thiazolidine Derivatives

A variety of synthetic methods have been developed to introduce substituents at the nitrogen atom. For example, N-substituted nitroimidazole derivatives have been synthesized by reacting the parent imidazole (B134444) with reagents like epoxypropane or phenacyl bromide. nih.gov Similarly, N-methylated derivatives of other bioactive compounds have been prepared through multi-step synthetic sequences involving imine formation, hydrogenation, and subsequent N-methylation. nih.govmdpi.com

The biological evaluation of these N-substituted derivatives has often revealed significant improvements in potency and selectivity. For instance, N-methylation of certain norbelladine (B1215549) derivatives was shown to enhance their butyrylcholinesterase inhibition activity. nih.govmdpi.com In another study, a series of 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones were synthesized, and their hypoglycemic and anti-inflammatory activities were evaluated, with several compounds exhibiting good activity. nih.gov

The following table provides examples of N-substituted thiazolidine derivatives and their reported biological activities.

| N-Substituent | Biological Activity | Reference |

| Morpholino(phenyl)methyl | Hypoglycemic, Anti-inflammatory | nih.gov |

| Phenyl | Antioxidant, Antidiabetic | researchgate.net |

| Cinnamamide | Anti-tumor | rsc.org |

| Carboxamide | Anticancer | nih.gov |

Introduction of Exocyclic Groups and Fused Ring Systems to the Thiazolidine Core

Expanding the structural diversity of this compound analogues can be achieved by introducing exocyclic groups or by fusing the thiazolidine ring with other heterocyclic systems. These modifications can lead to novel compounds with unique three-dimensional shapes and electronic properties, potentially unlocking new biological activities or enhancing existing ones.

The introduction of exocyclic double bonds is a common strategy. For example, the Knoevenagel condensation of a thiazolidinone with an aldehyde can generate an exocyclic benzylidene group, a structural motif found in a number of biologically active compounds.

Fusing the thiazolidine ring with other ring systems can create more rigid and complex molecular architectures. The synthesis of thiazolidine-fused heterocycles has been explored, leading to the formation of bicyclic and tricyclic systems. core.ac.uk These fused systems can orient substituents in specific spatial arrangements, which can be advantageous for binding to biological targets. For instance, the synthesis of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, which combines a thiazole (B1198619) ring with a pyridine (B92270) fragment, has been reported as a strategy to create potential biologically active compounds. mdpi.com

Bioisosteric Replacement Strategies in Thiazolidine Scaffold Modification

Bioisosteric replacement is a powerful tool in medicinal chemistry that involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. cambridgemedchemconsulting.comchem-space.com This strategy can be applied to various parts of the this compound scaffold to enhance potency, selectivity, or pharmacokinetic properties.

One common application of bioisosterism is the replacement of a carboxylic acid group with a thiazolidinone ring, as thiazolidinones have been identified as bioisosteres of carboxylic acids. nih.gov This can be a useful strategy to improve the drug-like properties of a lead compound.

The phenyl ring of the this compound core is another prime target for bioisosteric replacement. Aromatic rings like pyridyl or thiophene (B33073) are often used as bioisosteres for a phenyl ring. cambridgemedchemconsulting.com For example, replacing the phenyl ring with a pyridine could introduce a hydrogen bond acceptor, potentially leading to new or enhanced interactions with a biological target. escholarship.org Saturated bicyclic systems have also been explored as bioisosteric replacements for ortho-disubstituted phenyl rings, offering improved physicochemical properties. chem-space.comdomainex.co.uk

The following table lists common bioisosteric replacements relevant to the this compound scaffold.

| Original Group | Bioisosteric Replacement(s) | Reference |

| Phenyl | Pyridyl, Thienyl | cambridgemedchemconsulting.com |

| Carboxylic Acid | Thiazolidinone | nih.gov |

| ortho-Disubstituted Phenyl | Saturated Bicyclic Systems | chem-space.comdomainex.co.uk |

Emerging Research Frontiers and Future Directions for 2 Methyl 2 Phenylthiazolidine Research

Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in Thiazolidine (B150603) Studies

The advent of "omics" technologies, such as proteomics and metabolomics, offers an unprecedented opportunity to elucidate the complex biological mechanisms of 2-Methyl-2-phenylthiazolidine and its derivatives. nih.govnih.gov These powerful analytical tools enable a system-wide view of the molecular changes induced by these compounds within cells and organisms.

Proteomics , the large-scale study of proteins, can identify the direct protein targets of this compound analogues and map the downstream signaling pathways they modulate. nih.govnih.gov For instance, researchers can employ proteomic techniques to compare the protein expression profiles of cancer cells before and after treatment with a novel 2-arylthiazolidine derivative. This approach can reveal crucial information about the compound's mechanism of action, such as the inhibition of key enzymes or the modulation of protein-protein interactions involved in disease progression.

Metabolomics , the comprehensive analysis of metabolites, provides a functional readout of the physiological state of a biological system. By profiling the metabolic changes in response to this compound compounds, scientists can gain insights into their effects on cellular metabolism. nih.govnih.gov This is particularly relevant for diseases with a strong metabolic component, such as cancer and metabolic disorders. For example, a metabolomics study could reveal if a thiazolidine derivative normalizes aberrant metabolic pathways in diabetic models.

The integration of proteomics and metabolomics data, often referred to as multi-omics, can provide a more holistic understanding of the biological effects of these compounds. This integrated approach can help to identify novel biomarkers for drug efficacy and patient stratification, ultimately paving the way for personalized medicine.

| Omics Technology | Application in this compound Research | Potential Insights |

| Proteomics | - Target identification and validation- Pathway analysis of drug action- Biomarker discovery for drug response | - Direct protein binding partners- Modulation of signaling cascades- Proteins indicative of treatment success |